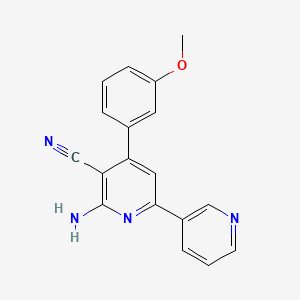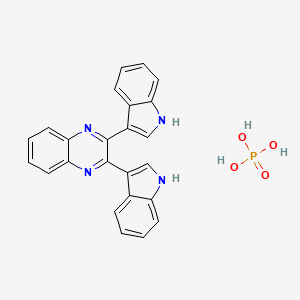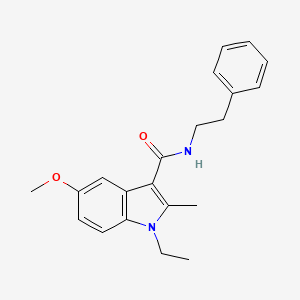
1-Propylsulfonylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylsulfonylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a propylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely recognized for its versatility in medicinal chemistry and organic synthesis. The addition of a propylsulfonyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition reaction of a nitrone with an olefin, followed by sulfonylation. The reaction typically requires a catalyst and specific temperature conditions to ensure regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylsulfonylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonyl hydrides.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
1-Propylsulfonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Propylsulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the sulfonyl group.
1-Methylsulfonylpyrrolidine: Similar structure but with a methyl group instead of a propyl group.
1-Butylsulfonylpyrrolidine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-Propylsulfonylpyrrolidine stands out due to its specific propylsulfonyl substitution, which imparts unique chemical and biological properties. This substitution can enhance its solubility, stability, and reactivity compared to its analogs .
Propiedades
Número CAS |
57547-92-9 |
|---|---|
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1-propylsulfonylpyrrolidine |
InChI |
InChI=1S/C7H15NO2S/c1-2-7-11(9,10)8-5-3-4-6-8/h2-7H2,1H3 |
Clave InChI |
OFHXXQISSLUHJI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)

![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)


![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)



![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
